molecular formula C35H24N6Na2O11S3 B13803114 2-Naphthalenesulfonic acid, 5-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt CAS No. 72968-80-0

2-Naphthalenesulfonic acid, 5-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt

Cat. No.: B13803114
CAS No.: 72968-80-0
M. Wt: 846.8 g/mol
InChI Key: CEXKQVNVJBGENQ-UHFFFAOYSA-L
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Description

2-Naphthalenesulfonic acid, 5-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt is a complex organic compound known for its vibrant color properties. It is commonly used in the dye and pigment industry due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions, often with nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Sodium dithionite or zinc in acidic conditions.

    Substitution Reagents: Nucleophiles like amines or alcohols.

Major Products

    Oxidation: Produces nitro derivatives.

    Reduction: Produces aromatic amines.

    Substitution: Produces various substituted aromatic compounds.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The sulfonic acid groups enhance its solubility in water, making it useful in aqueous applications. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable complexes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-[[4’-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]-1,1’-biphenyl-4-yl]azo]-2,7-naphthalenedisulfonic acid disodium salt
  • 2-Naphthalenesulfonic acid, 5-[[4-(acetylamino)-2-[(ethylphenylamino)sulfonyl]phenyl]azo]-6-amino-4-hydroxy-, monosodium salt

Uniqueness

What sets 2-Naphthalenesulfonic acid, 5-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt apart is its unique combination of azo and sulfonic acid groups, which provide both vibrant coloration and high solubility. This makes it particularly valuable in applications requiring stable and soluble dyes .

Properties

CAS No.

72968-80-0

Molecular Formula

C35H24N6Na2O11S3

Molecular Weight

846.8 g/mol

IUPAC Name

disodium;5-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C35H26N6O11S3.2Na/c1-22-2-13-28(14-3-22)55(50,51)52-27-11-8-25(9-12-27)38-39-32-18-19-33(31-21-29(53(44,45)46)15-16-30(31)32)40-37-24-6-4-23(5-7-24)36-34-17-10-26(41(42)43)20-35(34)54(47,48)49;;/h2-21,36H,1H3,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2

InChI Key

CEXKQVNVJBGENQ-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=CC=C(C=C5)NC6=C(C=C(C=C6)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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